molecular formula C12H13N5 B12878069 3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile

3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile

Cat. No.: B12878069
M. Wt: 227.27 g/mol
InChI Key: PXGJIKLRIUXXRJ-UHFFFAOYSA-N
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Description

3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-ethylphenylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-((4-methylphenyl)amino)-1H-pyrazole-4-carbonitrile
  • 3-Amino-5-((4-chlorophenyl)amino)-1H-pyrazole-4-carbonitrile
  • 3-Amino-5-((4-fluorophenyl)amino)-1H-pyrazole-4-carbonitrile

Uniqueness

3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

5-amino-3-(4-ethylanilino)-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C12H13N5/c1-2-8-3-5-9(6-4-8)15-12-10(7-13)11(14)16-17-12/h3-6H,2H2,1H3,(H4,14,15,16,17)

InChI Key

PXGJIKLRIUXXRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNC(=C2C#N)N

Origin of Product

United States

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